2,6-Dimethylphenyl propionate
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Overview
Description
2,6-Dimethylphenyl propionate is an organic compound with the molecular formula C11H14O2. It is a derivative of propionic acid and 2,6-dimethylphenol, characterized by the presence of a propionate ester group attached to a dimethyl-substituted phenyl ring. This compound is known for its applications in various fields, including chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dimethylphenyl propionate can be synthesized through esterification reactions. One common method involves the reaction of 2,6-dimethylphenol with propionic anhydride or propionyl chloride in the presence of a catalyst such as sulfuric acid or a base like pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability of the compound .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethylphenyl propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids.
Major Products Formed:
Oxidation: 2,6-Dimethylbenzoic acid.
Reduction: 2,6-Dimethylphenylpropanol.
Substitution: 2,6-Dimethyl-4-nitrophenyl propionate (nitration product).
Scientific Research Applications
2,6-Dimethylphenyl propionate has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for drug development, particularly in designing molecules with specific pharmacological properties.
Mechanism of Action
The mechanism of action of 2,6-dimethylphenyl propionate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release 2,6-dimethylphenol and propionic acid, which may further participate in biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, or cellular signaling pathways .
Comparison with Similar Compounds
- 2,4-Dimethylphenyl propionate
- 2,5-Dimethylphenyl propionate
- 2,6-Dimethylbenzoic acid
Comparison: 2,6-Dimethylphenyl propionate is unique due to the specific positioning of the methyl groups on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, such as 2,4-dimethylphenyl propionate and 2,5-dimethylphenyl propionate, the 2,6-substitution pattern provides distinct steric and electronic effects, making it a valuable compound for targeted applications .
Properties
Molecular Formula |
C11H14O2 |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
(2,6-dimethylphenyl) propanoate |
InChI |
InChI=1S/C11H14O2/c1-4-10(12)13-11-8(2)6-5-7-9(11)3/h5-7H,4H2,1-3H3 |
InChI Key |
SFJHGDUKQUAGAD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1=C(C=CC=C1C)C |
Origin of Product |
United States |
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